REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:12]3[C:7](=[CH:8][C:9]([C:13](OC)=[O:14])=[CH:10][CH:11]=3)[CH:6]=[N:5]2)[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:1]1([N:4]2[C:12]3[C:7](=[CH:8][C:9]([CH2:13][OH:14])=[CH:10][CH:11]=3)[CH:6]=[N:5]2)[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1N=CC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl (20 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with DCM (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite (registered trademark) the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |